Methyl (3R)-3-amino-3-(pyrimidin-5-YL)propanoate
Description
Methyl (3R)-3-amino-3-(pyrimidin-5-yl)propanoate is a chiral compound featuring a pyrimidine heterocycle linked to a propanoate ester backbone with an amino group at the stereogenic 3R position. This compound is of interest in medicinal chemistry due to its structural similarity to intermediates in nucleoside analogs or enzyme inhibitors, though specific applications require further study.
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-pyrimidin-5-ylpropanoate |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)2-7(9)6-3-10-5-11-4-6/h3-5,7H,2,9H2,1H3/t7-/m1/s1 |
InChI Key |
CEJWKLJDPIWSBV-SSDOTTSWSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=CN=CN=C1)N |
Canonical SMILES |
COC(=O)CC(C1=CN=CN=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R)-3-amino-3-(pyrimidin-5-YL)propanoate typically involves the condensation of pyrimidine derivatives with appropriate amino acids or their esters. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base . Another approach involves the use of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine, which, when heated with sodium methoxide in butanol, leads to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which allow for the efficient and sustainable introduction of functional groups into organic compounds . These methods are designed to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-3-(pyrimidin-5-YL)propanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, hydrazine hydrate, m-chloroperbenzoic acid, and various carboxylic acid chlorides. Reaction conditions often involve refluxing in solvents like butanol, xylene, or dimethylformamide .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Methyl (3R)-3-amino-3-(pyrimidin-5-YL)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl (3R)-3-amino-3-(pyrimidin-5-YL)propanoate involves its interaction with various molecular targets and pathways. For instance, pyrimidine derivatives can inhibit enzymes such as phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, leading to antiproliferative effects . The compound may also modulate neurotransmitter receptors, contributing to its potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Analysis
- Pyrimidine’s planar structure facilitates π-π stacking interactions, which are less pronounced in thiophene or pyran derivatives.
- Functional Groups: The methyl ester in the target compound contrasts with the ethyl ester in 11b, affecting lipophilicity and metabolic stability. The amino group at C3 is analogous to amino substituents in 7a and 11b, but its stereochemistry (3R) may influence chiral recognition in biological systems.
- The absence of cyano groups (present in 7a and 11b) in the target compound reduces electron-withdrawing effects, possibly enhancing nucleophilic reactivity at the ester moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
